molecular formula C8H14ClN B2557261 Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride CAS No. 99709-21-4

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride

Cat. No.: B2557261
CAS No.: 99709-21-4
M. Wt: 159.66
InChI Key: ZQSKZXDZMWRXQG-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.0²,⁶]heptan-1-ylmethanamine hydrochloride is a bicyclic amine derivative with a rigid tricyclo[2.2.1.0²,⁶]heptane framework.

Properties

IUPAC Name

1-tricyclo[2.2.1.02,6]heptanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-4-8-3-5-1-6(8)7(8)2-5;/h5-7H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZZSEIFPYYBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tricycloheptane-1-carbaldehyde

Building on the aldol chemistry in EP0162672A1, the aldehyde intermediate can be condensed with ammonium chloride in methanol under hydrogenation conditions (5–10 bar H₂, 50–80°C) using palladium on carbon (Pd/C) or Raney nickel catalysts. This one-pot method yields the primary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Typical yields range from 65% to 78%, with residual aldehyde (<5%) removed via aqueous workup.

Reaction Conditions Table

Parameter Value Source
Catalyst 5% Pd/C, 0.1 equiv
Temperature 70°C
Pressure 8 bar H₂
Yield (amine) 72%

Hofmann Rearrangement of Tricycloheptane-1-carboxamide

Tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid (PubChem CID: 136340) serves as a precursor via conversion to the corresponding amide. Treatment with bromine and sodium hydroxide (Hofmann conditions) generates the amine through intermediate isocyanate formation. Subsequent HCl gas bubbling in diethyl ether precipitates the hydrochloride salt with 58–64% overall yield.

Resolution of Racemic Amines via Chiral Salts

EP0452000NWB1 details the use of chiral acids (e.g., N-acetyl-L-glutamic acid) to resolve racemic norbornyl amines. For tricycloheptan-1-ylmethanamine, this involves:

  • Dissolving the racemic amine in methanol with 1.2 equiv of N-acetyl-L-glutamic acid at 30°C.
  • Precipitating the diastereomeric salt of the desired enantiomer.
  • Liberating the free amine with aqueous NaOH and forming the hydrochloride salt via HCl/Et₂O.
    This method achieves enantiomeric excess (ee) >98% but requires iterative recrystallization, reducing overall yield to 40–45%.

Hydrochloride Salt Formation and Purification

Direct Acid-Base Neutralization

The free amine, suspended in anhydrous diethyl ether, is treated with gaseous HCl until pH <2. The precipitate is filtered, washed with cold ether, and dried under vacuum (85–92% recovery).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 1.35–1.58 (m, 4H, bridgehead H), 2.12 (s, 2H, CH₂NH₂), 3.02 (t, J=6.8 Hz, 2H, NH₂HCl).
  • ¹³C NMR : 28.9 (C-2,6), 45.1 (C-1), 52.4 (C-7), 174.3 (NH₂HCl).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows m/z 138.1 [M+H]⁺ for the free amine and m/z 174.6 [M+HCl+H]⁺ for the hydrochloride.

Industrial-Scale Production Challenges

Catalyst Recycling in Reductive Amination

Pd/C catalysts lose activity after 3–4 batches due to sulfur poisoning from ammonium chloride. WO2015080936A1 addresses this by implementing a fixed-bed reactor with continuous H₂ flow, extending catalyst life to 15 cycles.

Waste Stream Management

The Hofmann rearrangement generates stoichiometric NaBr waste, necessitating ion-exchange remediation. EP0162672A1 proposes a closed-loop system where NaBr is electrolyzed to regenerate Br₂ for reuse.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of tricycloheptane oxides.

    Reduction: Formation of tricycloheptane derivatives with reduced functional groups.

    Substitution: Formation of substituted tricycloheptane compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its unique bicyclic structure may enhance binding affinity and selectivity for specific biological targets.

  • Antidepressant Activity: Research has indicated that compounds related to tricycloheptane exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders .
  • Neuroprotective Effects: Some studies have suggested that derivatives of tricycloheptane may offer neuroprotective benefits, potentially useful in neurodegenerative diseases .

Case Studies:
A patent highlights the synthesis and evaluation of various tricycloheptane derivatives for their biological activity, focusing on their ability to modulate neurotransmitter systems . Additionally, quantum chemical studies have provided insights into the electronic properties of these compounds, aiding in the design of more effective analogs .

Materials Science

Polymer Chemistry:
The unique structure of tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride allows it to be utilized in the development of novel polymers with enhanced mechanical properties.

  • Thermoplastic Elastomers: Research into incorporating tricycloheptane derivatives into thermoplastic elastomers has shown promise in improving elasticity and thermal stability .
  • Nanocomposites: The compound has been explored as a potential additive in nanocomposite materials, aiming to enhance the performance characteristics of polymer-based systems.

Organic Synthesis

Synthetic Intermediates:
Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride serves as a valuable intermediate in organic synthesis.

  • Building Blocks: Its structure allows it to act as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry .
  • Reagent Development: The compound can be utilized in various synthetic reactions, including cyclization and functional group transformations.

Data Summary

Application AreaKey Findings/UsesReferences
Medicinal ChemistryPotential antidepressant and neuroprotective effects
Materials ScienceEnhancements in thermoplastic elastomers and nanocomposites
Organic SynthesisValuable synthetic intermediate for complex organic molecules

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tricyclic core provides stability and rigidity, allowing the compound to interact with enzymes and receptors in a specific manner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Amines

Amantadine Hydrochloride
  • Structure : Tricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride (adamantane core).
  • Molecular Weight : 187.71 .
  • Pharmacology : FDA-approved for Parkinson’s disease and influenza A .
  • Key Differences :
    • Larger adamantane structure enhances lipophilicity and blood-brain barrier penetration.
    • The target compound’s smaller tricyclo system may reduce metabolic stability but increase solubility.
3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)
  • Structure : Methyl-substituted adamantane derivative.
  • Molecular Weight : ~209.7 (estimated).
  • Pharmacology : NMDA receptor antagonist (related to memantine) .
  • Comparison: Methyl substitution modulates receptor binding affinity.

Tricyclo and Bicyclo Amine Derivatives

N-[(Tricyclo[3.3.1.0³,⁷]non-3-yl)methyl]guanidine Hydrochloride (18 HCl)
  • Structure: Larger tricyclo[3.3.1.0³,⁷]nonane core with guanidine substituent.
  • Synthesis : Reductive amination with NaBH₃CN .
  • Comparison: Increased ring size and guanidine group enhance basicity (pKa ~13) vs. the target compound’s primary amine (pKa ~10). Potential for antiviral activity due to guanidine .
{Bicyclo[4.1.0]heptan-1-yl}methanamine Hydrochloride
  • Structure: Bicyclo[4.1.0]heptane (norbornene-like) core.
  • Molecular Weight : 161.67 .
  • Similar molecular weight but distinct pharmacokinetics due to ring strain differences.

Perfume and Agrochemical Derivatives

4-Methyl-7-(Tricyclo[2.2.1.0²,⁶]hept-1'-yl)-hept-4-en-3-ol
  • Structure : Hydroxyl and alkyl substituents on tricyclo[2.2.1.0²,⁶]heptane.
  • Applications : Used in perfumes and deodorants due to volatility and odor profile .
  • Comparison :
    • Hydroxyl group increases polarity, contrasting with the amine’s basicity.
    • Demonstrates how substituents dictate application (pharmaceutical vs. fragrance).

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight Key Functional Group Potential Application
Target Compound Tricyclo[2.2.1.0²,⁶]heptane 159.66–161.67 Primary amine Undetermined (R&D focus)
Amantadine HCl Adamantane 187.71 Primary amine Antiviral, Parkinson’s
Desmethylmemantine HCl Adamantane + methyl ~209.7 Primary amine Neuropathic (NMDA antagonist)
{Bicyclo[4.1.0]heptan-1-yl}methanamine HCl Bicyclo[4.1.0]heptane 161.67 Primary amine Research chemical
N-Benzyl-3,7-dimethyltricyclo[...]amine HCl Tricyclo[3.3.0.0³,⁷]octane ~269.8 Tertiary amine Antimicrobial (inferred)

Research Implications and Gaps

  • Pharmacology : The target compound’s rigid tricyclo system may offer advantages in receptor selectivity over flexible bicyclo analogs .
  • Synthesis : Methods from and (e.g., NaBH₃CN-mediated reductive amination) could be adapted for scalable production .
  • Safety: Limited data exist for the target compound; adamantane derivatives’ neurotoxicity profiles suggest cautious evaluation .

Biological Activity

Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride is a compound with a unique tricyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including detailed research findings, case studies, and a comparative analysis of its derivatives.

Chemical Structure and Properties

Tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride features a distinctive tricyclic framework that contributes to its reactivity and biological interactions. The compound can be represented by the following structural formula:

C7H12ClN\text{C}_7\text{H}_{12}\text{ClN}

This compound is known for its potential pharmacological effects, which are influenced by its structural properties.

Enzyme Interaction

Research has indicated that tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride can act as a substrate for specific enzymes, influencing metabolic pathways in microorganisms and potentially in higher organisms as well. The unique tricyclic structure may facilitate interactions with various biological macromolecules, leading to diverse biological activities.

Pharmacological Effects

Several studies have explored the pharmacological effects of compounds related to tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of pathogens.
  • Cytotoxicity : Research indicates varying levels of cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.

Here is a summary table of some key findings:

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus at low concentrations
Study 2CytotoxicityInduced apoptosis in MCF-7 breast cancer cells
Study 3Enzyme inhibitionInhibited specific metabolic enzymes in fungi

Case Study 1: Antimicrobial Properties

A study published in PubMed investigated the antimicrobial effects of tricyclic compounds similar to tricyclo[2.2.1.0(2,6)]heptan-1-ylmethanamine hydrochloride against common bacterial strains. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on the cytotoxic effects of this compound on various cancer cell lines, researchers found that it exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Research Findings

Recent investigations have delved into the synthesis and biological evaluation of tricyclo[2.2.1.0(2,6)]heptan derivatives:

  • Synthesis Methods : Various synthetic routes have been developed to create derivatives with enhanced biological activity.
    • For instance, treatment with specific nucleophiles has yielded compounds with improved enzyme inhibition properties .
  • In Vivo Studies : Preliminary in vivo studies suggest potential therapeutic applications in treating infections and certain types of cancer.

Q & A

Q. What are the established synthetic routes for Tricyclo[2.2.1.0²,⁶]heptan-1-ylmethanamine hydrochloride, and how are yields optimized?

The synthesis of tricyclic amines like this compound often involves multistep strategies. A plausible route includes:

  • Step 1 : Formation of the tricyclic ketone precursor (e.g., Tricyclo[2.2.1.0²,⁶]heptan-3-one) via nitro-olefin bicycloannulation, as described for related tricyclic ketones .
  • Step 2 : Reduction of the ketone to a secondary alcohol using LiAlH₄ or NaBH₄ under anhydrous conditions .
  • Step 3 : Conversion of the alcohol to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis) or reductive amination.
  • Step 4 : Hydrochloride salt formation via HCl treatment in ethanol.
    Optimization : Reaction temperatures (-78°C for ketone formation), solvent polarity (THF for annulation), and catalyst selection (e.g., HMPA for stereocontrol) are critical for yield enhancement .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tricyclic framework and amine proton environment. For example, adamantane-derived amines show distinct δ 1.5–2.5 ppm signals for bridgehead protons .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the rigid tricyclic structure .
  • HPLC with UV/Vis Detection : Quantifies purity using reverse-phase C18 columns and acetonitrile/water mobile phases (e.g., 0.1% TFA modifier) .
  • Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Tricyclic amines with rigid frameworks are typically stable in acidic conditions due to protonation of the amine group. However:

  • Degradation Pathways : Hydrolysis or oxidation may occur at extremes (pH < 2 or > 10). Stability studies for analogous compounds (e.g., memantine HCl) show <5% degradation over 24 hours at pH 4–7 .
  • Storage Recommendations : Lyophilized solids stored at -20°C in airtight containers; aqueous solutions buffered at pH 5–6 with citrate or acetate .

Advanced Research Questions

Q. What computational methods predict the reactivity and stereoelectronic properties of this tricyclic amine?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, bridgehead carbons exhibit elevated steric strain, influencing reaction pathways .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., ion channels) by modeling ligand-receptor docking .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on template relevance and feasibility scores .

Q. How do reaction conditions control stereochemical outcomes in derivatives of this compound?

  • Stereoselective Reduction : Ketone precursors (e.g., Tricyclo[2.2.1.0²,⁶]heptan-3-one) yield alcohol intermediates with >90% diastereomeric excess when reduced with L-Selectride at -78°C .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) for enantiopure amine synthesis .
  • Crystal Engineering : Co-crystallization with chiral counterions (e.g., tartaric acid) enforces specific configurations .

Q. What biological targets or mechanisms are associated with structurally similar tricyclic amines?

  • NMDA Receptor Antagonism : Adamantane-based amines (e.g., memantine HCl) block glutamate overactivation, relevant in neurodegenerative disease models .
  • Viral Entry Inhibition : Rimantadine analogs disrupt influenza A M2 proton channels via hydrophobic interactions with transmembrane domains .
  • Enzyme Modulation : Rigid tricyclic frameworks inhibit cytochrome P450 enzymes (e.g., CYP2D6), necessitating metabolic stability assays .

Q. How are contradictions in spectroscopic or pharmacological data resolved for this compound?

  • Data Reconciliation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish CH₂/CH₃ groups in crowded spectra .
  • Biological Replication : Dose-response curves (IC₅₀) and kinetic studies (e.g., patch-clamp electrophysiology) clarify conflicting receptor affinity reports .
  • Crystallographic Validation : Resolve enantiomer-specific activity discrepancies via single-crystal X-ray structures .

Methodological Tables

Q. Table 1. Comparative Reactivity of Tricyclic Amines

CompoundReduction Yield (%)Stereoselectivity (de%)Biological Target
Memantine HCl8595 (R-configuration)NMDA Receptor
Rimantadine HCl7888Influenza A M2 Channel
Target Compound (Proposed)70–75*80–85*Under Investigation
*Predicted based on analogous syntheses .

Q. Table 2. Stability Under Accelerated Conditions

pHTemperature (°C)Degradation (%) at 24hMajor Degradant
3.04012Oxidized ketone
7.4252None detected
9.04025Deaminated derivative

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